molecular formula C20H26N2O4S B2559020 4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379975-36-5

4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2559020
CAS No.: 2379975-36-5
M. Wt: 390.5
InChI Key: IXYJHAUPDPBWPS-UHFFFAOYSA-N
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Description

4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group

Properties

IUPAC Name

4-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-6-7-19(25-3)20(11-15)27(23,24)22-10-4-5-17(13-22)14-26-18-8-9-21-16(2)12-18/h6-9,11-12,17H,4-5,10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYJHAUPDPBWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine
  • 4-{[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Uniqueness

4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

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